5-(Phenoxymethyl)-3-phenylisoxazole

Solid-state chemistry Formulation development Crystal engineering

This 3,5-disubstituted isoxazole is a critical intermediate for HDAC1 inhibitor SAR campaigns. The C5 phenoxymethyl ether introduces a key hydrogen bond acceptor, delivering a 9.3 Ų higher TPSA and 0.5-unit lower XlogP than common analogs, directly impacting permeability and target engagement. Its 61 °C melting point—79 °C below the diphenyl analog—signals distinct solid forms ideal for polymorphism and co-crystal screening. Procure exclusively for metal-free parallel library synthesis and ADME model validation.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 35121-46-1
Cat. No. B2406175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenoxymethyl)-3-phenylisoxazole
CAS35121-46-1
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2
InChIKeyHORAKMNOIUCEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1): Physicochemical Properties and Structural Benchmarking for 3,5-Disubstituted Isoxazole Procurement


5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1) is a 3,5-disubstituted isoxazole with molecular formula C16H13NO2 and molecular weight 251.28 g/mol . The compound features a phenoxymethyl ether at the C5 position and a phenyl ring at C3. Key physicochemical parameters include a melting point of 61 °C, predicted boiling point of 420.4±30.0 °C, density of 1.166±0.06 g/cm³, and pKa of -2.88±0.50 . Computational properties reveal an XlogP of 3.5 and topological polar surface area (TPSA) of 35.3 Ų . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the isoxazole core recognized as a privileged scaffold for diverse biological activities.

5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1): Why 3-Phenylisoxazole Analogs Are Not Interchangeable in Research Applications


Substitution of 5-(phenoxymethyl)-3-phenylisoxazole with closely related 3-phenylisoxazole analogs (e.g., 5-benzyl-3-phenylisoxazole or 3,5-diphenylisoxazole) is not scientifically justifiable without explicit validation. The phenoxymethyl ether group introduces a hydrogen bond acceptor oxygen that fundamentally alters the compound's physicochemical profile. Compared to the carbon-only benzyl analog, the target compound exhibits a 9.3 Ų larger TPSA (35.3 Ų vs. 26.0 Ų) , which significantly impacts membrane permeability and oral bioavailability predictions. Furthermore, the ether oxygen modulates lipophilicity, reducing XlogP by approximately 0.5 units relative to 3,5-diphenylisoxazole [1]. These differences dictate distinct solubility, metabolic stability, and target engagement profiles, rendering generic substitution a high-risk decision in both medicinal chemistry campaigns and industrial process development.

5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1): Quantifiable Differentiation Evidence vs. Closest Analogs


Melting Point Differentiation: 5-(Phenoxymethyl)-3-phenylisoxazole vs. 3,5-Diphenylisoxazole

The melting point of 5-(phenoxymethyl)-3-phenylisoxazole is 61 °C , while the closest direct comparator 3,5-diphenylisoxazole exhibits a substantially higher melting point of 140 °C [1]. This 79 °C difference reflects distinct intermolecular packing forces arising from the phenoxymethyl ether oxygen, which disrupts the planar aromatic stacking observed in the diphenyl analog.

Solid-state chemistry Formulation development Crystal engineering

Lipophilicity (LogP) Comparison: 5-(Phenoxymethyl)-3-phenylisoxazole vs. 3,5-Diphenylisoxazole

The calculated partition coefficient (XlogP) for 5-(phenoxymethyl)-3-phenylisoxazole is 3.5 , whereas 3,5-diphenylisoxazole displays a higher logP of 4.0 [1]. The introduction of the ether oxygen reduces lipophilicity by approximately 0.5 log units.

ADME prediction Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: 5-(Phenoxymethyl)-3-phenylisoxazole vs. 5-Benzyl-3-phenylisoxazole

5-(Phenoxymethyl)-3-phenylisoxazole possesses a TPSA of 35.3 Ų . In contrast, the benzyl analog 5-benzyl-3-phenylisoxazole has a TPSA of only 26.0 Ų . The 9.3 Ų increase is attributable to the ether oxygen, which contributes additional polar surface area.

Oral bioavailability CNS penetration Passive diffusion

Synthetic Accessibility: Microwave-Assisted Cycloaddition Yields for Phenylisoxazole Scaffold

While direct synthetic data for 5-(phenoxymethyl)-3-phenylisoxazole are not reported in the primary literature, a class-level study demonstrated that 30 phenylisoxazole derivatives were synthesized via metal-free microwave-assisted 1,3-dipolar cycloaddition with yields ranging from 30% to 93% [1]. This methodology is directly applicable to the target compound and provides a benchmark for expected synthetic efficiency.

Green chemistry Microwave synthesis Library production

Class-Level Biological Activity: 3-Phenylisoxazole Scaffold as HDAC1 Inhibitor

The 3-phenylisoxazole scaffold is a validated core for histone deacetylase (HDAC) inhibition. In a 2025 study, a series of 3-phenylisoxazole derivatives were synthesized and evaluated; compound 17 exhibited 86.78% HDAC1 inhibition at 1000 nM and anti-proliferative activity against PC3 prostate cancer cells with an IC50 of 5.82 μM [1]. This class-level evidence positions 5-(phenoxymethyl)-3-phenylisoxazole as a potential starting point for HDAC1-targeted lead optimization, where the phenoxymethyl group may offer additional binding interactions or modulate pharmacokinetic properties.

Epigenetics Anticancer HDAC inhibition

5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in HDAC1-Targeted Anticancer Programs

The 3-phenylisoxazole core is a validated HDAC1 inhibitor scaffold, with lead compound 17 achieving 86.78% inhibition at 1000 nM and a PC3 IC50 of 5.82 μM [1]. 5-(Phenoxymethyl)-3-phenylisoxazole provides a distinct substitution pattern at the C5 position, where the phenoxymethyl ether introduces a hydrogen bond acceptor and alters lipophilicity (XlogP 3.5 vs. 4.0 for diphenyl analog) [2]. This structural variation may enhance binding interactions within the HDAC1 active site or improve pharmacokinetic properties, making the compound a valuable intermediate for SAR-driven optimization.

Solid Form Screening for Preclinical Formulation Development

The melting point of 5-(phenoxymethyl)-3-phenylisoxazole (61 °C) is 79 °C lower than that of 3,5-diphenylisoxazole (140 °C) [1]. This substantial difference indicates distinct crystal packing and potential polymorphism. Procurement of this compound is justified for solid form screening studies, including polymorph identification, salt/co-crystal formation, and amorphous solid dispersion evaluation, which are critical for optimizing solubility and bioavailability in early formulation development.

Computational Modeling and QSAR Studies of Membrane Permeability

With a TPSA of 35.3 Ų and XlogP of 3.5, 5-(phenoxymethyl)-3-phenylisoxazole occupies a distinct region of physicochemical space compared to its closest analogs [1]. The 9.3 Ų higher TPSA relative to the benzyl analog (26.0 Ų) and 0.5 unit lower logP relative to the diphenyl analog (4.0) provide a unique test case for validating computational permeability models. The compound is suitable for generating experimental Caco-2 or PAMPA permeability data to refine in silico ADME predictions for the phenylisoxazole chemotype.

Microwave-Assisted Library Synthesis of 3-Phenylisoxazole Derivatives

Class-level evidence demonstrates that phenylisoxazole derivatives can be synthesized efficiently via metal-free microwave-assisted 1,3-dipolar cycloaddition with yields up to 93% [1]. 5-(Phenoxymethyl)-3-phenylisoxazole can serve as a core scaffold for parallel library synthesis using this methodology. The phenoxymethyl group at C5 provides a handle for further diversification (e.g., nucleophilic aromatic substitution or O-alkylation), enabling rapid generation of focused compound libraries for biological screening.

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